molecular formula C9H6ClF3O B2880396 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone CAS No. 86520-34-5

1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2880396
CAS No.: 86520-34-5
M. Wt: 222.59
InChI Key: IHLRCUCLAZYKCT-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C9H6ClF3O It is a derivative of acetophenone, characterized by the presence of a chloro and trifluoromethyl group on the aromatic ring

Preparation Methods

The synthesis of 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-chloro-2-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Chloro-2-(trifluoromethyl)phenyl)ethanone can be compared with other similar compounds, such as:

    1-(4-Chloro-2-fluorophenyl)ethanone: Similar in structure but with a fluorine atom instead of a trifluoromethyl group, leading to different chemical and biological properties.

    1-(4-Chloro-2-methylphenyl)ethanone:

    1-(4-Chloro-2-nitrophenyl)ethanone: The presence of a nitro group introduces different electronic effects, influencing its chemical behavior and uses.

The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-chloro-2-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5(14)7-3-2-6(10)4-8(7)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLRCUCLAZYKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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